

H-D-Phe(4-CN)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-D-Phe(4-CN)-OH*

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An In-depth Technical Guide on the Core Properties, Synthesis, and Application of **H-D-Phe(4-CN)-OH** (D-4-Cyanophenylalanine) for Researchers, Scientists, and Drug Development Professionals.

H-D-Phe(4-CN)-OH, also known as D-4-Cyanophenylalanine, is a non-canonical amino acid derivative of D-phenylalanine. Its unique structure, featuring a cyano group at the para position of the phenyl ring, imparts distinct chemical and physical properties that make it a valuable tool in biochemical research, peptide synthesis, and drug development. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its potential applications.

Core Properties

H-D-Phe(4-CN)-OH is a white to off-white crystalline powder. The presence of the cyano group influences its polarity and potential for molecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of **H-D-Phe(4-CN)-OH** is presented in Table 1. These values are compiled from various sources and computational models.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	190.2 g/mol	[1][2]
CAS Number	263396-44-7	[1]
Appearance	Off-white powder	
Density	1.3 ± 0.1 g/cm ³	
Boiling Point	394.1 ± 37.0 °C at 760 mmHg	
Flash Point	192.1 ± 26.5 °C	
LogP	0.55	
Vapour Pressure	0.0 ± 1.0 mmHg at 25°C	
Index of Refraction	1.596	
Storage Condition	-15°C	

Spectroscopic Properties

The cyano group of **H-D-Phe(4-CN)-OH** serves as a unique spectroscopic probe. Its vibrational frequency in infrared (IR) spectroscopy and its fluorescence properties are sensitive to the local microenvironment, making it a powerful tool for studying protein structure, dynamics, and interactions.[3][4][5][6]

Experimental Protocols

Asymmetric Synthesis of H-D-Phe(4-CN)-OH

While a specific detailed protocol for the asymmetric synthesis of **H-D-Phe(4-CN)-OH** is not readily available in public literature, a general enzymatic approach for the synthesis of D-phenylalanine derivatives can be adapted.[7][8][9] This typically involves the use of engineered enzymes like D-amino acid dehydrogenases or D-amino acid transaminases.

Conceptual Protocol using an Engineered Phenylalanine Ammonia Lyase (PAL):

- **Enzyme Preparation:** Obtain or express a mutant phenylalanine ammonia lyase (PAL) that exhibits activity towards β -substituted cinnamic acids.[8]
- **Reaction Setup:** In a suitable buffer (e.g., Tris-HCl, pH 8.5), dissolve 4-cyano-cinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate).
- **Enzymatic Reaction:** Add the engineered PAL to the reaction mixture. Incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
- **Monitoring:** Monitor the reaction progress by HPLC to observe the formation of **H-D-Phe(4-CN)-OH**.
- **Work-up and Purification:** Once the reaction reaches completion, acidify the mixture to precipitate the unreacted substrate. The supernatant containing the product can be purified using ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

H-D-Phe(4-CN)-OH is typically incorporated into peptides using its Fmoc-protected form, Fmoc-D-Phe(4-CN)-OH. Standard Fmoc-SPPS protocols can be employed.

Protocol for Coupling Fmoc-D-Phe(4-CN)-OH:

- **Resin Preparation:** Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in DMF.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.
- **Amino Acid Activation:** In a separate vessel, dissolve Fmoc-D-Phe(4-CN)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. HOBt (3-5 equivalents) can be included to minimize racemization.
[10][11][12][13][14]
- **Coupling Reaction:** Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.

- **Washing:** Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
- **Chain Elongation:** Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- **Cleavage and Deprotection:** After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
- **Purification:** Purify the crude peptide by reverse-phase HPLC (RP-HPLC).^{[15][16][17][18][19]}

Characterization of Peptides Containing H-D-Phe(4-CN)-OH

Workflow for Peptide Characterization:



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Caption: Workflow for the purification and characterization of peptides.

Biological Activity and Applications

The incorporation of D-amino acids, such as **H-D-Phe(4-CN)-OH**, into peptides offers several advantages in drug development.^{[20][21]}

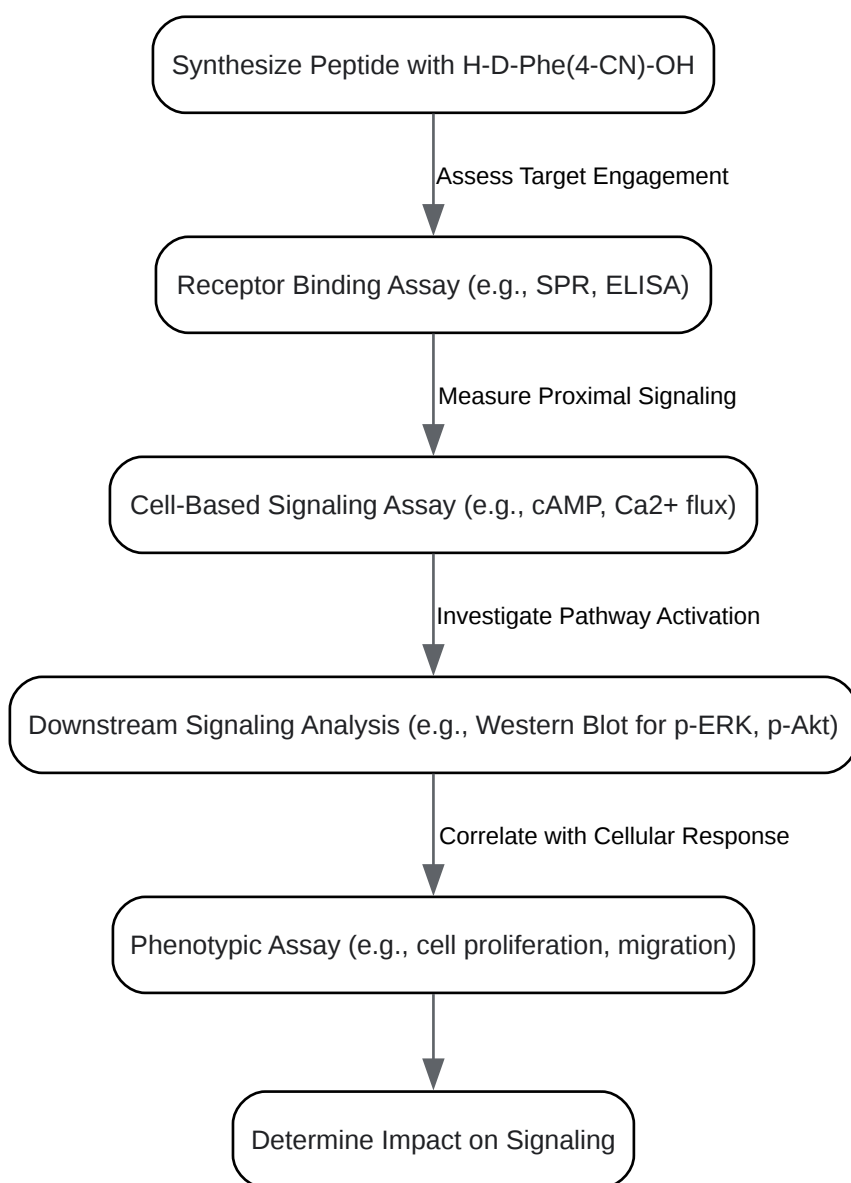
Enhanced Proteolytic Stability

Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts.^{[22][23]} This increased stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Modulation of Receptor Binding and Signaling

The stereochemistry of amino acids can profoundly impact peptide conformation and its interaction with biological targets. Substitution of an L-amino acid with a D-amino acid can alter the binding affinity and efficacy of a peptide for its receptor.[23][24][25][26][27][28][29] While direct studies on **H-D-Phe(4-CN)-OH**'s effect on signaling are absent, its incorporation into bioactive peptides can modulate their signaling properties. For instance, introduction of a D-amino acid can either enhance or decrease receptor activation depending on the specific peptide and receptor system.[24]

Hypothetical Signaling Pathway Investigation Workflow:



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Caption: Workflow for investigating the impact of a D-amino acid-containing peptide.

Spectroscopic Probe for Elucidating Biological Processes

The unique spectroscopic properties of the 4-cyano group make it an invaluable tool for studying protein folding, protein-protein interactions, and peptide-membrane interactions at a molecular level.^{[4][5][6][30][31]} The changes in the IR spectrum or fluorescence emission of the cyano group can provide real-time information on conformational changes and binding events.

Safety and Handling

H-D-Phe(4-CN)-OH is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

H-D-Phe(4-CN)-OH is a versatile non-canonical amino acid with significant potential in peptide-based drug discovery and biochemical research. Its ability to enhance peptide stability and serve as a sensitive spectroscopic probe makes it a valuable addition to the toolbox of chemists and biologists. While its direct effects on cellular signaling are not yet characterized, its incorporation into bioactive peptides provides a powerful strategy to modulate their pharmacological properties and to study their mechanism of action. Further research into the synthesis and application of this and other D-amino acid derivatives will undoubtedly continue to advance the field of peptide therapeutics.

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